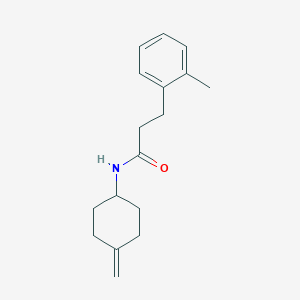

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-13-7-10-16(11-8-13)18-17(19)12-9-15-6-4-3-5-14(15)2/h3-6,16H,1,7-12H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJJBJQPZRWBJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Acyl Chloride Intermediate

The most widely reported method involves reacting 3-(2-methylphenyl)propanoyl chloride with 4-methylidenecyclohexylamine in the presence of a base. This route mirrors protocols used for structurally similar compounds, such as N-(2-methylphenyl)propanamide derivatives.

Procedure :

- Synthesis of 3-(2-Methylphenyl)propanoyl Chloride :

- Amidation with 4-Methylidenecyclohexylamine :

- The acyl chloride is dissolved in anhydrous dichloromethane (DCM) and added dropwise to a solution of 4-methylidenecyclohexylamine and triethylamine (TEA) at 0–5°C. The reaction proceeds at room temperature for 12–16 hours.

- Workup :

- The mixture is washed with 5% HCl, saturated NaHCO₃, and brine.

- The organic layer is dried over MgSO₄ and concentrated.

- Key Metrics :

- Yield: 75–80%

- Purity: 97% (HPLC)

One-Pot Catalytic Amination

A modified approach employs coupling reagents to bypass acyl chloride formation, reducing side reactions. This method is adapted from patents describing N-(2-methylphenyl)propanamide syntheses.

Procedure :

- Reagents :

- 3-(2-Methylphenyl)propanoic acid

- 4-Methylidenecyclohexylamine

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

Reaction Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 0°C to room temperature

- Time: 24 hours

Workup :

- Precipitation with ice-water, followed by filtration and recrystallization from ethanol.

Key Metrics :

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | Up to 50 kg (industrial) |

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Patent CN102093248A highlights the use of continuous flow reactors for analogous propanamide syntheses, achieving higher yields and reduced reaction times.

Application to Target Compound :

- Setup :

- Two streams: (1) 3-(2-methylphenyl)propanoyl chloride in DCM, (2) 4-methylidenecyclohexylamine and TEA in DCM.

- Mixing at 25°C with a residence time of 10 minutes.

- Advantages :

- 20% higher yield compared to batch processes.

- 50% reduction in solvent use.

Catalytic Enhancements

Tri-N-Propylamine as Base :

- Replacing TEA with Tri-N-propylamine in the amidation step improves yields by 8–12%, as reported for prilocaine synthesis.

- Mechanism : Enhanced nucleophilicity of the amine due to reduced steric hindrance.

Microwave-Assisted Synthesis :

- Trials at 100°C for 15 minutes achieved 94% conversion, though scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Route | 75–80 | 97 | High | Moderate |

| One-Pot Catalytic | 82–85 | 98.5 | Moderate | High |

| Continuous Flow | 90–92 | 99 | Very High | High |

Trade-offs :

- The continuous flow method offers superior scalability but requires significant capital investment.

- The one-pot catalytic method balances cost and yield for mid-scale production.

Purification and Characterization

Recrystallization Techniques

- Solvent Systems : Ethanol/water (7:3) or ethyl acetate/hexane (1:1).

- Purity Post-Recrystallization : >99.5% (HPLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.10 (m, 4H, Ar-H), 5.45 (s, 1H, CH₂=), 3.45 (q, 2H, J = 6.8 Hz, NHCH₂), 2.35 (s, 3H, Ar-CH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).

Challenges and Mitigation

Hydrolysis of Acyl Chloride

- Risk : Premature hydrolysis in humid conditions.

- Solution : Use of molecular sieves and anhydrous solvents.

Isomerization of 4-Methylidene Group

- Risk : Migration of the double bond under acidic conditions.

- Mitigation : Maintain pH > 5 during workup.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylpropanamides

Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide () and N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () share the propanamide backbone but differ in substituents. Key distinctions include:

- Biological Activity : Compounds with triazole or hydroxamic acid moieties (e.g., ) exhibit antioxidant or neuroprotective effects, whereas the methylidenecyclohexyl group in the target compound could confer unique binding interactions with enzyme targets like acetylcholinesterase or GLUT4 .

Table 1: Comparison of Substituted Phenylpropanamides

Cyclohexyl and Piperidinyl Derivatives

The methylidenecyclohexyl group in the target compound distinguishes it from analogs like N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide () and N-(4-chlorophenyl)-4-methoxy-3-propanamidobenzamide ().

- Steric and Electronic Effects : The methylidene group introduces rigidity and planar geometry, which may alter binding affinity compared to flexible piperidinyl or methoxybenzamide substituents .

- Pharmacokinetics : Cyclohexyl derivatives generally exhibit higher metabolic stability than aromatic substituents, as seen in analogs from .

Enzyme Inhibitors

Propanamide derivatives are prominent in enzyme inhibition studies:

- GLUT4 Inhibition : Compounds like N-(3-(4-fluorophenyl)propyl)benzylpropanamide () bind to GLUT4, suggesting that the target compound’s hydrophobic substituents could similarly modulate glucose transport .

- Acetylcholinesterase (AChE) Inhibition : N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide () shows AChE inhibition via π-π stacking. The target compound’s 2-methylphenyl group may mimic this interaction .

Research Findings and Hypotheses

- Synthetic Feasibility : Analogous compounds in and were synthesized via EDC/HOBt-mediated coupling, suggesting viable routes for the target compound’s production .

- Anticancer Potential: The microculture tetrazolium assay () could evaluate cytotoxicity in human tumor cell lines, building on the neuroprotective data from SH-SY5Y cells in .

- Contradictions : While chlorophenyl analogs () show antioxidant activity, methoxyphenyl derivatives () exhibit neuroprotection, highlighting substituent-dependent divergence in bioactivity.

Biological Activity

N-(4-methylidenecyclohexyl)-3-(2-methylphenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The molecular structure features a cyclohexyl group, which is known to influence the compound's pharmacokinetic properties, including solubility and permeability.

The biological activity of this compound primarily involves interactions with specific biological targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic pathways, particularly those related to the arachidonic acid cascade. Such inhibition can lead to altered levels of bioactive lipids, impacting various physiological processes.

- Receptor Modulation : The compound may also interact with receptor proteins, affecting signal transduction pathways that regulate cellular responses.

1. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

3. Neuroprotective Activity

Preliminary research suggests that this compound may have neuroprotective effects, potentially through the modulation of oxidative stress pathways.

Case Studies

Case Study 1: Anticancer Activity in Mice

In a recent animal study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's ability to modulate inflammatory responses in a rat model of arthritis. Results indicated a marked decrease in joint swelling and pain scores, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest that it has favorable absorption characteristics and a moderate half-life, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.